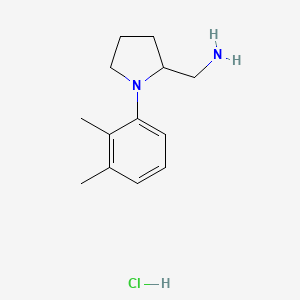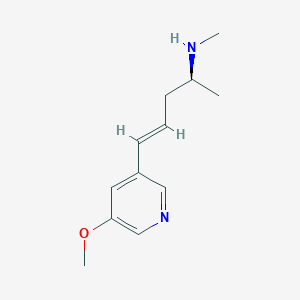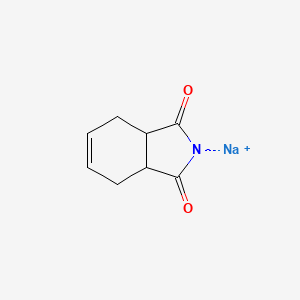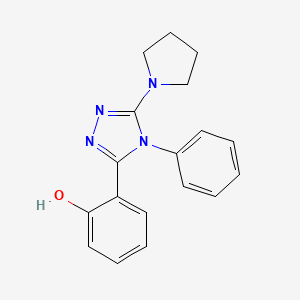
2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a triazole ring fused with a phenyl group and a pyrrolidine moiety, which contributes to its diverse chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a phenylhydrazine derivative and an aldehyde can lead to the formation of the triazole ring, followed by the introduction of the pyrrolidine group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the cyclization and substitution steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The phenyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride can facilitate the reduction process.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazole derivatives, and various substituted phenol and pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The triazole ring and phenolic group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)aniline
- 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)benzaldehyde
- 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol stands out due to its phenolic group, which imparts unique chemical reactivity and biological activity. The presence of the phenolic group allows for additional interactions with biological targets and provides opportunities for further chemical modifications, enhancing its versatility in various applications.
属性
CAS 编号 |
82620-02-8 |
|---|---|
分子式 |
C18H18N4O |
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-(4-phenyl-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C18H18N4O/c23-16-11-5-4-10-15(16)17-19-20-18(21-12-6-7-13-21)22(17)14-8-2-1-3-9-14/h1-5,8-11,23H,6-7,12-13H2 |
InChI 键 |
URDUJAKSCVKBAD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


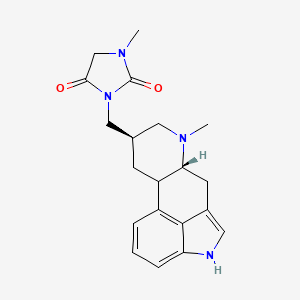

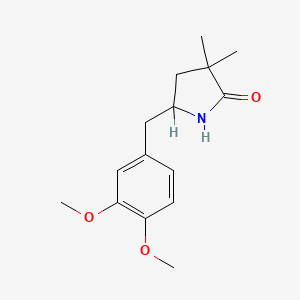
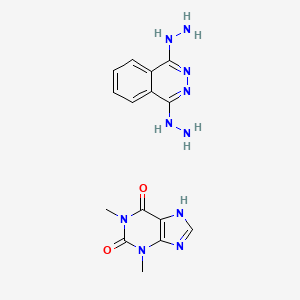
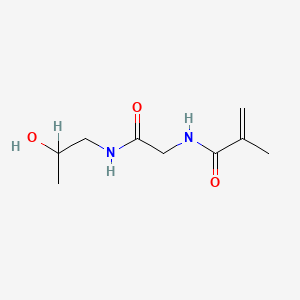
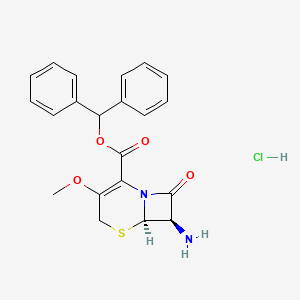
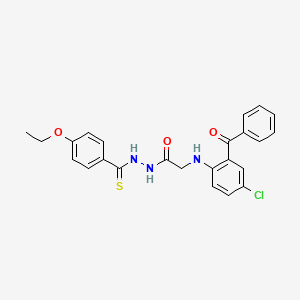
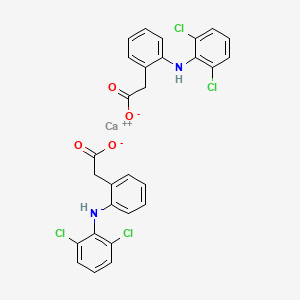
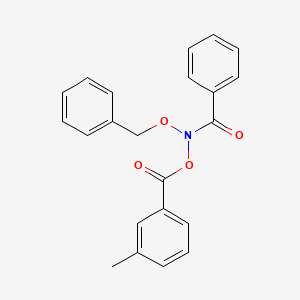
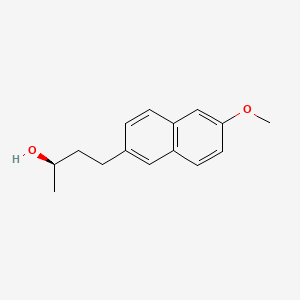
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
